10-Undecenal can be found naturally in various herbs and spices, contributing to their aroma and flavor profiles. It belongs to the class of medium-chain aldehydes, which are defined by having carbon chain lengths between six and twelve carbon atoms. This compound is also recognized by several synonyms, including undecylenic aldehyde and 10-undecen-1-al .
The synthesis of 10-undecenal can be achieved through various methods:
These methods highlight the versatility in synthesizing this compound, catering to different industrial needs.
The molecular structure of 10-undecenal features a linear chain with a double bond between the tenth and eleventh carbon atoms and an aldehyde functional group at one end. The structural representation can be denoted as follows:
The compound's structure can be visualized through various chemical modeling tools that allow for both two-dimensional and three-dimensional representations .
10-Undecenal participates in various chemical reactions typical of aldehydes, including:
These reactions are significant for synthetic organic chemistry, allowing for the development of more complex molecules from simpler precursors .
The mechanism of action for 10-undecenal primarily revolves around its reactivity as an aldehyde. In biological systems, it may interact with various enzymes or receptors due to its electrophilic nature, potentially influencing metabolic pathways or sensory responses related to taste and smell. Its presence in certain foods suggests it could serve as a biomarker for dietary intake .
10-Undecenal exhibits a characteristic fatty odor when diluted and has been noted for its unpleasant sweet taste when concentrated. The compound is known to polymerize under certain conditions, which may affect its stability during storage or use .
10-Undecenal finds applications primarily in the fragrance industry due to its unique scent profile, which contributes to the formulation of perfumes and scented products. Additionally, it serves as a biochemical reagent in life sciences research where medium-chain aldehydes are studied for their physiological effects or potential health benefits . Furthermore, its detection in natural extracts highlights its potential role in food science as a flavoring agent or quality marker.
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